molecular formula C8H16F2N2O2 B12340667 tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate

Cat. No.: B12340667
M. Wt: 210.22 g/mol
InChI Key: AQKPVSIGYILOHM-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate is a chemical compound with the molecular formula C8H16F2N2O2. It is a derivative of carbamic acid and contains both amino and difluoropropyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate is unique due to its specific difluoropropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications and research .

Properties

Molecular Formula

C8H16F2N2O2

Molecular Weight

210.22 g/mol

IUPAC Name

tert-butyl N-(3-amino-1,1-difluoropropan-2-yl)carbamate

InChI

InChI=1S/C8H16F2N2O2/c1-8(2,3)14-7(13)12-5(4-11)6(9)10/h5-6H,4,11H2,1-3H3,(H,12,13)

InChI Key

AQKPVSIGYILOHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(F)F

Origin of Product

United States

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